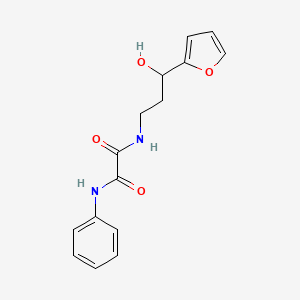

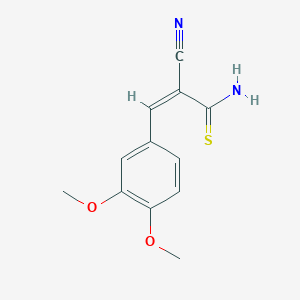

![molecular formula C12H12N4 B2560637 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline CAS No. 1037784-17-0](/img/structure/B2560637.png)

2-Hydrazino-5,6-dihydrobenzo[h]quinazoline

Übersicht

Beschreibung

2-Hydrazino-5,6-dihydrobenzo[h]quinazoline (HDQ) is a heterocyclic compound that has attracted significant attention from researchers. It has a molecular formula of C12H12N4 and a molecular weight of 212.25 . This compound is part of the quinazoline family, which is known for its wide spectrum of biological properties .

Synthesis Analysis

The synthesis of 5,6-dihydrobenzo[h]quinazoline derivatives has been achieved by combining suitable aldehydes with hydrazides . The insertion of amino substituents at positions 2 and 4 of the benzoquinazoline scaffold resulted in compounds with potent antiplatelet and anti-inflammatory activities .Molecular Structure Analysis

The molecular structure of 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline is characterized by the presence of a quinazoline ring, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives are known for their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The insertion of amino substituents at positions 2 and 4 of the benzoquinazoline scaffold resulted in compounds with potent ASA-like antiplatelet activity, combined with an anti-inflammatory activity .Physical And Chemical Properties Analysis

2-Hydrazino-5,6-dihydrobenzo[h]quinazoline has a molecular weight of 212.25 . Its physical form is solid and it has a storage temperature of room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including “2-Hydrazino-5,6-dihydrobenzo[h]quinazoline”, have been studied for their potential anticancer properties . Several quinazoline-derived compounds have been approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Antibacterial Activity

Quinazoline derivatives have shown promising antibacterial properties . The emergence of drug-resistant bacterial strains has increased the need for the development of novel antibiotics, and quinazoline derivatives are being investigated as potential candidates .

Antifungal Activity

In addition to their antibacterial properties, quinazoline derivatives have also demonstrated antifungal activity . This makes them potential candidates for the development of new antifungal drugs .

Anti-inflammatory Activity

Quinazoline derivatives have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .

Anticonvulsant Activity

Research has shown that quinazoline derivatives can have anticonvulsant effects . This suggests potential applications in the treatment of conditions such as epilepsy .

Anti-Parkinsonism Activity

Quinazoline derivatives have shown potential for the treatment of Parkinson’s disease . This suggests that “2-Hydrazino-5,6-dihydrobenzo[h]quinazoline” could potentially be used in the development of new treatments for this condition .

Antimalarial Activity

Quinazoline derivatives have demonstrated antimalarial activity . This suggests potential applications in the development of new antimalarial drugs .

Analgesic Activity

Quinazoline derivatives have been found to exhibit analgesic (pain-relieving) properties . This suggests potential applications in the development of new pain relief medications .

Wirkmechanismus

Target of Action

It is known that benzoquinazolines, a class of compounds to which 2-hydrazino-5,6-dihydrobenzo[h]quinazoline belongs, have a wide range of pharmacological effects . These effects include roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents .

Mode of Action

It has been noted that a 2-aminoacyl derivative of 5,6-dihydrobenzo[h]quinazoline exhibited strong antiphlogistic activity and a modest antiplatelet impact in vitro on arachidonic acid-induced aggregation . This suggests that 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the wide range of pharmacological effects attributed to benzoquinazolines, it can be inferred that 2-hydrazino-5,6-dihydrobenzo[h]quinazoline may affect multiple biochemical pathways .

Result of Action

It has been noted that a 2-aminoacyl derivative of 5,6-dihydrobenzo[h]quinazoline exhibited strong antiphlogistic activity and a modest antiplatelet impact in vitro on arachidonic acid-induced aggregation . This suggests that 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline may have similar effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

5,6-dihydrobenzo[h]quinazolin-2-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c13-16-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6,13H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTIXIGOAAUTFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2C3=CC=CC=C31)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-5,6-dihydrobenzo[h]quinazoline | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

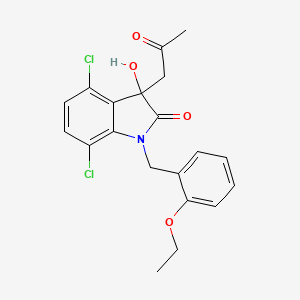

![N-(4-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2560559.png)

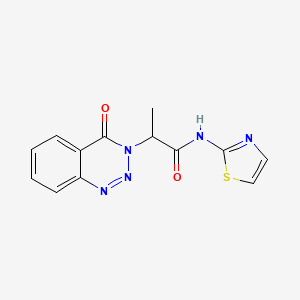

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2560562.png)

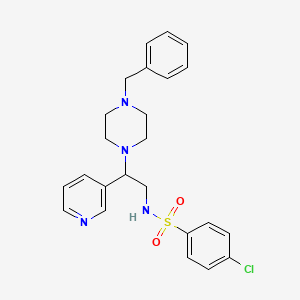

![5-(2-(5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2560564.png)

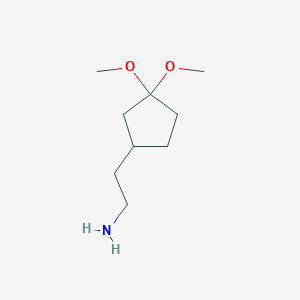

![(E)-N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2560568.png)

![Ethyl 3-amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2560571.png)

![[2-(Methoxymethyl)phenyl]thiourea](/img/structure/B2560572.png)

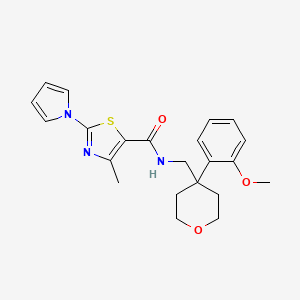

![Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2560576.png)